Synthesis of Mannich-type derivatives from amides activated by hydrogen bonding with ZnCl2†

Organic & Biomolecular Chemistry Pub Date: 2020-10-27 DOI: 10.1039/D0OB01989E

Abstract

The amide group has one of the most significant functionalities found in many natural products. Herein, low-nucleophilic amides are used in a Mannich-type reaction to synthesize N-acyl-protected amine derivatives. A highly efficient synthetic method utilizing simple aldehydes, N-substituted anilines, and amides as substrates was established through a one-pot amide pathway activated by hydrogen bonding between the ZnCl2 and amide under solvent-free conditions. This strategy can be broadly applied to medicinal chemistry. More importantly, compared with the previous Lewis acid catalyzed reaction, we proposed a new application of zinc chloride.

Graphical abstract: Synthesis of Mannich-type derivatives from amides activated by hydrogen bonding with ZnCl2
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